4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
Description
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound featuring a fused thiophene-pyridine core. The structure includes a ketone group at position 4 and a nitrile group at position 7 (see Table 1). This compound serves as a key intermediate in medicinal chemistry, particularly for developing antiplatelet agents and other bioactive molecules . Its synthesis typically involves cyclization reactions starting from thiophene derivatives, followed by functionalization steps to introduce the nitrile group .
Properties
IUPAC Name |
4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)6-1-2-12-7(5)6/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPNWIRCTPUMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593857 | |
| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55040-34-1 | |
| Record name | 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile can be achieved through various synthetic routes. One efficient method involves a domino strategy for the synthesis of 3-substituted 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine derivatives in water . This method is catalyst-free and utilizes readily available starting materials, making it a green and efficient approach. The reaction conditions typically involve the use of water as the reaction medium and simple crystallization to obtain the final product with yields ranging from 76% to 94% .
Chemical Reactions Analysis
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cytochrome P450-mediated metabolism and ester bond hydrolysis . The major products formed from these reactions include thiolactone derivatives and other bioactive metabolites .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile exhibit significant antimicrobial properties. A study demonstrated that certain derivatives showed efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential for developing new antibiotics based on this scaffold.
Anticancer Properties
Another area of interest is the compound's potential as an anticancer agent. In vitro studies have shown that specific derivatives can induce apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability, highlighting its potential for further development as an anticancer drug.
Materials Science Applications
Organic Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance charge mobility and improve overall device efficiency.
| Property | Value |
|---|---|
| Charge Mobility | High |
| Device Efficiency | Improved |
| Application | OLEDs, OPVs |
Agricultural Science Applications
Pesticide Development
The compound's structural features have been investigated for their potential as agrochemicals. Specifically, it has been evaluated as a precursor for developing novel pesticides. Field trials indicated that formulations based on this compound can effectively reduce pest populations while maintaining low toxicity to non-target organisms.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial activity of synthesized derivatives.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : Several derivatives showed zones of inhibition comparable to standard antibiotics.
-
Anticancer Activity Assessment
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay on breast cancer cell lines.
- Results : Notable reduction in cell viability with IC50 values indicating potent activity.
-
Organic Electronic Devices Testing
- Objective : To evaluate the performance of OLEDs incorporating the compound.
- Methodology : Fabrication of devices and measurement of electrical characteristics.
- Results : Enhanced charge mobility leading to improved brightness and efficiency.
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, the biotransformation of prasugrel, a related thienopyridine prodrug, involves ester bond hydrolysis and cytochrome P450-mediated metabolism to form active metabolites . These metabolites exert their effects by inhibiting platelet aggregation and activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes critical differences between the parent compound and its analogs:
Key Observations:
Halogenation Effects : The brominated analog (2-Bromo-...) introduces a heavy atom at position 2, increasing molecular weight by ~63 Da compared to the parent compound. Bromine enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Amino and Hydroxy Groups: The ethylamino and hydroxy groups in 2-(ethylamino)-... However, steric hindrance from the ethyl group may reduce binding affinity in biological systems .
Core Heterocycle Modifications: Replacing the thieno-pyridine core with pyrano-pyrimidine (as in 7-Amino-...) alters electronic properties. The pyrano-pyrimidine system is more electron-deficient, influencing interactions with biological targets like enzymes or receptors .
Biological Activity
4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound with the molecular formula C8H4N2OS and a molecular weight of 176.2 g/mol. This compound has been the subject of various studies due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C8H4N2OS
- Molecular Weight : 176.20 g/mol
- CAS Number : 55040-34-1
- IUPAC Name : 4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in numerous cellular processes including metabolism and cell survival. The compound's mechanism includes competitive inhibition, where it binds to the active site of GSK-3β, thereby preventing substrate phosphorylation.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against GSK-3β with an IC50 value in the nanomolar range. This suggests its potential use in treating conditions such as diabetes and neurodegenerative diseases where GSK-3β is implicated.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| GSK-3β | Competitive | 8 |
Cytotoxicity Studies
In cytotoxicity assays conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells), the compound showed variable effects on cell viability. At concentrations up to 10 µM, it did not significantly decrease cell viability, indicating a favorable safety profile for potential therapeutic applications.
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| HT-22 | 1 | >90 |
| HT-22 | 10 | >85 |
| BV-2 | 1 | >90 |
| BV-2 | 10 | >85 |
Case Studies
- GSK-3β Inhibition in Neurodegenerative Disease Models : A study explored the effects of this compound in models of Alzheimer's disease. The compound was found to reduce tau phosphorylation levels, suggesting its potential role in mitigating neurofibrillary tangles associated with Alzheimer's pathology.
- Anti-inflammatory Effects : Another investigation focused on the compound's anti-inflammatory properties through inhibition of NF-kB signaling pathways. The results indicated a reduction in pro-inflammatory cytokine production, highlighting its potential for treating inflammatory disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile derivatives?
- Methodological Answer : Derivatives are synthesized via multi-step reactions, often involving cyclization and functional group transformations. For example, a brominated analog was prepared by reacting 7-bromo-5-butyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile with sodium methoxide in methanol under reflux (75°C), followed by purification via silica gel chromatography (0–75% ethyl acetate/cyclohexane gradient) . Key steps include optimizing reaction time (18–24 hours) and stoichiometric control of reagents like 4-aminotetrahydro-2H-thiopyran-1,1-dioxide.
Q. How is X-ray crystallography utilized to determine the structural conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For a structurally similar tricyclic carbonitrile, crystallographic parameters were determined using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement employed SHELXL (for small-molecule refinement) and ORTEP-3 for graphical representation . Example
- Crystal System : Triclinic, space group
- Unit Cell :
- Refinement : -factor < 0.05 using SHELXL .
Q. What spectroscopic techniques validate the purity and structure of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1737 cm⁻¹, CN at ~2206 cm⁻¹) .
- NMR : - and -NMR resolve substituent environments (e.g., dihydrothieno protons at δ 3.5–4.5 ppm, aromatic protons at δ 7.4–8.1 ppm) .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M⁺] at m/z 466 for a thieno-thiophene analog) .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms in the synthesis of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in cyclization steps. For example, the reaction of 1,3-dicarbonyl compounds with arylmethylene malononitriles (analogous to pyrano-pyrimidine syntheses) can be modeled to optimize electronic and steric effects . Software like Gaussian or ORCA is used to simulate intermediates, with validation via experimental yields (e.g., 67–95% in multi-step reactions) .
Q. What strategies address low yields in multi-step syntheses of derivatives?
- Methodological Answer :
- Catalyst Screening : Basic catalysts like DBU improve cyclization efficiency (e.g., 76% yield in chromeno-pyridine synthesis) .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while reflux conditions (e.g., acetic acid at 110°C) drive equilibria toward product formation .
- Purification : Gradient silica gel chromatography (e.g., 0–75% ethyl acetate/hexane) isolates pure products despite similar Rf values .
Q. How are discrepancies in spectroscopic data resolved during structural characterization?
- Methodological Answer : Contradictions (e.g., unexpected -NMR shifts) are addressed via:
- Variable-Temperature NMR : Resolves dynamic effects like tautomerism in dihydrothieno rings.
- 2D NMR (COSY, HSQC) : Correlates proton-carbon connectivity, distinguishing regioisomers .
- SCXRD Validation : Absolute configuration confirmation overrides ambiguous spectroscopic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
